5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom attached to a pyrimidine ring, which is further connected to a piperidine ring substituted with a difluorocyclohexane carbonyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromination of pyrimidine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent attachment of the piperidine ring is facilitated through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and difluorocyclohexane moieties.
Acylation and Alkylation: The piperidine ring can be further functionalized through acylation or alkylation reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluorocyclohexane moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Compared to similar compounds, 5-Bromo-2-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]oxy}pyrimidine stands out due to its unique combination of a brominated pyrimidine core and a difluorocyclohexane-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrF2N3O2/c17-12-9-20-15(21-10-12)24-13-3-7-22(8-4-13)14(23)11-1-5-16(18,19)6-2-11/h9-11,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNEJOKTXNMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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